

In vitro characterization of Tubulin inhibitor 38

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Compound of Interest

Compound Name: *Tubulin inhibitor 38*

Cat. No.: *B12388587*

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An In-depth Technical Guide on the In Vitro Characterization of **Tubulin Inhibitor 38**

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin inhibitor 38, also designated as compound 14 in its primary developmental series, is a novel tetrazole-based small molecule engineered as a potent inhibitor of tubulin polymerization.^{[1][2][3]} By targeting the colchicine binding site on β -tubulin, it disrupts microtubule dynamics, a fundamental process for cell division.^{[1][3][4]} This disruption leads to a cascade of cellular events, including the arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis.^{[1][3][4]} This technical guide provides a comprehensive overview of the in vitro characterization of **Tubulin inhibitor 38**, summarizing its antiproliferative activity, its direct effect on tubulin polymerization, and its cellular consequences. Detailed experimental protocols and data are presented to support its evaluation as a potential antimitotic agent, particularly for challenging malignancies like glioblastoma.^{[1][2]}

Quantitative Data Summary

The in vitro efficacy of **Tubulin inhibitor 38** was assessed through its antiproliferative activity against a panel of human cancer cell lines and its direct inhibitory effect on tubulin polymerization.

Table 1: Antiproliferative Activity of Tubulin Inhibitor 38 (Compound 14)

The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to the compound. The data demonstrates potent activity against various cancer cell lines, with notable efficacy in glioblastoma (U87 MG). A high selectivity index is observed when compared to the non-tumor HEK-293 cell line.

Cell Line	Cancer Type	IC50 (nM)
HeLa	Cervical Carcinoma	38
MCF7	Breast Adenocarcinoma	41
U87 MG	Glioblastoma	28
A549	Lung Carcinoma	45
HCT116	Colon Carcinoma	35
HEK-293	Non-tumor Embryonic Kidney	>1000

Data extracted from Gallego-Yerga L, et al. (2023).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Inhibition of Tubulin Polymerization

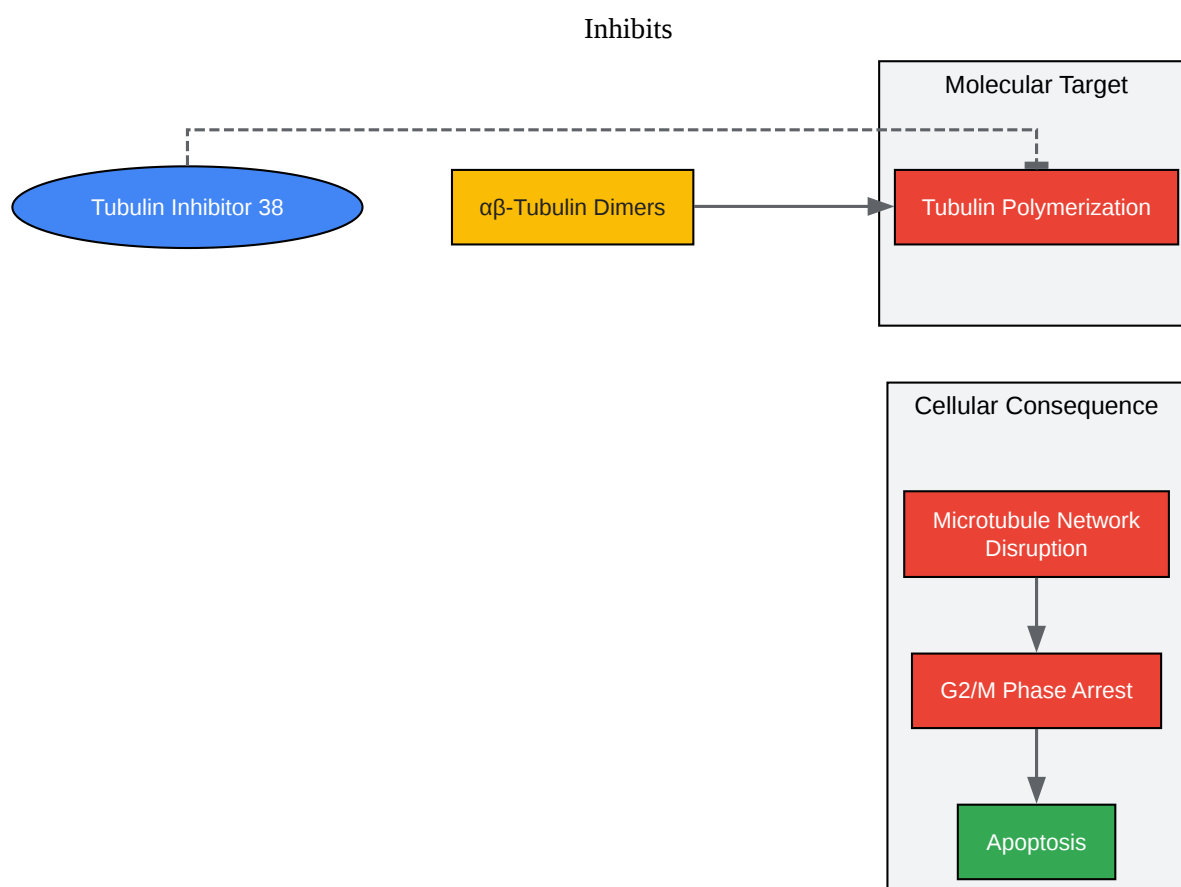
This assay measures the direct effect of the inhibitor on the assembly of purified tubulin into microtubules. **Tubulin inhibitor 38** demonstrates potent inhibition, comparable to the well-known colchicine-site binding agent, Combretastatin A-4 (CA-4).

Compound	IC50 (μM)
Tubulin Inhibitor 38	1.9
Combretastatin A-4 (Reference)	1.5

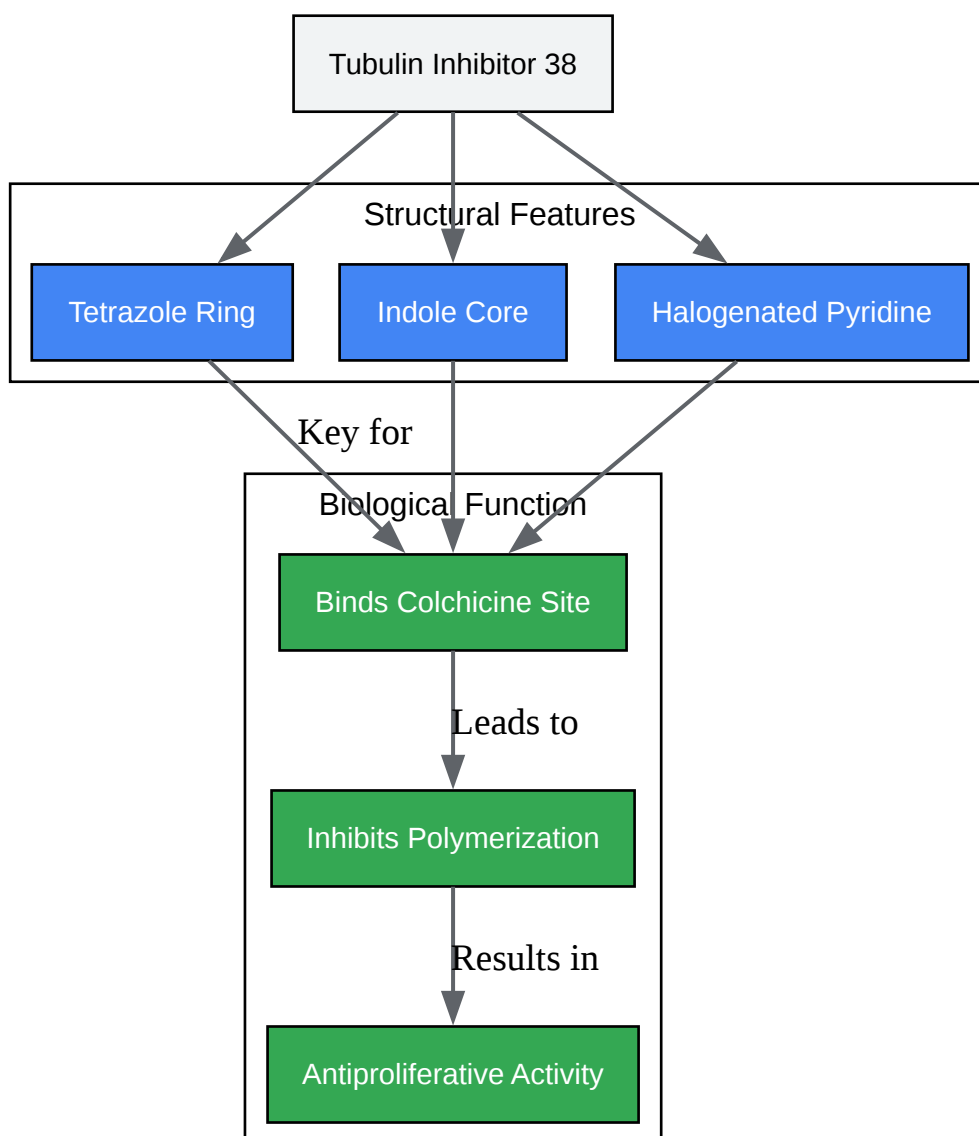
Data extracted from Gallego-Yerga L, et al. (2023).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Mechanism of Action & Cellular Effects

Tubulin inhibitor 38 functions as a microtubule-destabilizing agent.^{[1][3]} By binding to the colchicine site, it prevents the polymerization of $\alpha\beta$ -tubulin heterodimers into microtubules.^{[1][4]} This interference with the natural dynamism of the microtubule network triggers the spindle assembly checkpoint, leading to a halt in cell division at the G2/M phase and ultimately initiating programmed cell death (apoptosis).^{[1][3]}







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